molecular formula C11H9ClO3S B1337395 6-methoxynaphthalene-2-sulfonyl Chloride CAS No. 56875-59-3

6-methoxynaphthalene-2-sulfonyl Chloride

Cat. No. B1337395
CAS RN: 56875-59-3
M. Wt: 256.71 g/mol
InChI Key: QYCDJXYAIDWYFK-UHFFFAOYSA-N
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Description

The compound 6-methoxynaphthalene-2-sulfonyl chloride is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned, which can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, a one-step synthesis method is reported for a complex naphthalene sulfonate derivative by treating 7-acetamido-4-hydroxy-2-naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 in acetonitrile . This method could potentially be adapted for the synthesis of 6-methoxynaphthalene-2-sulfonyl chloride by altering the starting materials and reaction conditions. Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, a compound with a similar methoxy and halogen substitution pattern, has been achieved through various methods, including methylation with dimethyl sulfate and methyl halides, as well as more environmentally friendly methods like using dimethyl carbonate .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of substituents on the naphthalene core. The papers describe the use of various NMR techniques, such as 1H NMR, 13C NMR, gCOSY, TOCSY, gHSQC, and gHMBC, to characterize the chemical structure of synthesized naphthalene sulfonate derivatives . These techniques could be applied to determine the molecular structure of 6-methoxynaphthalene-2-sulfonyl chloride and to confirm the position of the methoxy and sulfonyl chloride groups on the naphthalene ring.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be inferred from the reactions described in the papers. For example, the reaction of menthyl 2-methoxynaphthalene-1-sulfinate with Grignard reagents leads to the formation of optically active sulfoxides, and under certain conditions, to the cleavage of the methoxy group . This suggests that 6-methoxynaphthalene-2-sulfonyl chloride could also undergo reactions with Grignard reagents, potentially leading to the formation of new compounds or cleavage of the methoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-methoxynaphthalene-2-sulfonyl chloride are not directly reported in the papers, the properties of similar compounds can provide some insights. The papers discuss the characterization of naphthalene derivatives using mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR), which are useful for determining the mass and functional groups of the compounds . These techniques could be used to analyze the physical and chemical properties of 6-methoxynaphthalene-2-sulfonyl chloride, such as its molecular weight, boiling point, melting point, and reactivity towards various reagents.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Chelation

6-Methoxynaphthalene-2-sulfonyl chloride is involved in nucleophilic aromatic substitution reactions. Hattori et al. (1997) demonstrated that 1-methoxynaphthalenes with sulfonyl substituents undergo displacement of the methoxy group in the presence of Grignard reagents, facilitated by a chelation-assisted conjugate addition-elimination process. The study compared the activating ability of these sulfonyl groups with other substituents, indicating their significant role in such chemical transformations Hattori, Suzuki, Tomita, Takeda, & Miyano, 1997.

Synthesis of Non-steroidal Anti-inflammatory Agents

Xu and He (2010) highlighted the importance of 2-bromo-6-methoxynaphthalene, which can be derived from methoxynaphthalene compounds like 6-methoxynaphthalene-2-sulfonyl chloride, as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs such as nabumetone and naproxen. The research emphasized the development of environmentally benign synthesis methods, considering the toxicological and environmental concerns associated with traditional reagents Xu & He, 2010.

Catalysis in Friedel-Crafts Acylation

Schuster and Hölderich (2008) investigated the Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride over Nafion/silica composites and BEA zeolites containing Lewis acid sites. The study explored the influence of Nafion content and the effect of different solvents, contributing to the understanding of catalyzed acylation processes involving methoxynaphthalene derivatives Schuster & Hölderich, 2008.

Safety And Hazards

MNSC is classified as a skin corrosive substance . It’s important to handle it with appropriate personal protective equipment, including gloves and eye protection. In case of exposure, rinse the affected area with plenty of water and seek medical attention .

properties

IUPAC Name

6-methoxynaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDJXYAIDWYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442835
Record name 6-methoxynaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxynaphthalene-2-sulfonyl Chloride

CAS RN

56875-59-3
Record name 6-methoxynaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxynaphthalene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (0.7 g) was added to a solution of sodium 6-hydroxynapthalene-2-sulfonate (9 mmol) in water (20 ml). Dimethyl sulfate (1.1 eq.) was added to this solution at 50-55° C. over 1 h, followed by sodium chloride (3.3 g). The solid that was formed was filtered off, washed with saturated NaCl solution and toluene and dried. Yield: 75% 2. Thionyl chloride (0.25 ml) was added to a cooled solution of 6-methoxynaphthalene-2-sulfonate (2 mmol) in dry DMF (1 ml) under N2. The reaction mixture was stirred for 3 h at 0° C. Iced water (20 ml) was added to the mixture, the solid was filtered off and washed with iced water. The solid was taken up in DCM (25 ml), the solution dried over Na2SO4, filtered and concentrated under reduced pressure. Yield: 75%
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bucki, M Marcinkowska, J Śniecikowska… - European journal of …, 2020 - Elsevier
… , 0.33 mmol, 0.100 g), 6-methoxynaphthalene-2-sulfonyl chloride (1.2 equiv, 0.40 mmol, … , 0.33 mmol, 0.100 g), 6-methoxynaphthalene-2-sulfonyl chloride (1.2 equiv, 0.40 mmol, 0.103 g)…
Number of citations: 8 www.sciencedirect.com

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